molecular formula C6H3O6-3 B1230216 Aconitate(3-)

Aconitate(3-)

Cat. No.: B1230216
M. Wt: 171.08 g/mol
InChI Key: GTZCVFVGUGFEME-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Aconitate(3-) is a tricarboxylic acid trianion that is the conjugate base of aconitic acid. It is a conjugate base of an aconitic acid.

Scientific Research Applications

Biomedical and Biotechnological Applications

Aconitic acid, a derivative of Aconitate(3-), is primarily found in sugarcane and is significant in various industrial and biological applications. It serves as a precursor or intermediate for high-value industrial applications, including the synthesis of bio-based plasticizers, cross-linkers, and multifunctional polyesters used in tissue engineering. Furthermore, its role in the tricarboxylic acid cycle and its biological activities, such as antifeedant, antifungal, and anti-inflammatory properties, highlight its importance in biological systems. The recovery of aconitic acid from renewable resources like sugarcane, molasses, and sweet sorghum syrup presents vast potential for generating additional income streams in the sugar industry through its diverse industrial and biological applications (Bruni & Klasson, 2022).

Therapeutic and Pharmacological Research

Extensive research has been conducted to explore the therapeutic and pharmacological aspects of Aconitate(3-) derivatives. Aconite species, known for their strong cardiac effects, have been historically recognized in Traditional Chinese Medicine (TCM) for their potential in treating various ailments. Modern technologies have facilitated accurate analysis of toxic components and the development of efficient detoxification protocols, leading to small clinical trials evaluating the efficacy and safety of different aconite preparations. These trials, conducted in Asian countries, offer insights into the therapeutic uses and clinical limitations of aconite preparations (Tai et al., 2015).

Chemical and Quality Control

The chemical profiling and quality control of aconite and its derivatives are crucial due to their potent therapeutic and toxic components. Capillary zone electrophoresis methods have been developed and validated for the simultaneous determination of major alkaloids in crude and processed aconite roots, ensuring the reliability of aconite-containing herbal medicines and providing avenues for toxicological studies (Song et al., 2010). Additionally, novel detoxification approaches aim to reduce the loss of alkaloids while maintaining quality consistency, thus guiding the rational optimization of aconite processing technologies and ensuring safer and more effective clinical treatments (Zhang et al., 2017).

Metabolite Profiling and Safety Management

Understanding the distribution of toxic alkaloids in aconite tissues is vital for ensuring safety and therapeutic efficacy. Techniques like laser micro-dissection and UHPLC-QTOF MS have been employed to profile metabolites and identify tissue-specific distributions of toxic components. This knowledge can guide the selection of safer aconite parts for therapeutic use, reducing the risk of toxicity while retaining beneficial effects (Jaiswal et al., 2014).

Properties

Molecular Formula

C6H3O6-3

Molecular Weight

171.08 g/mol

IUPAC Name

prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3

InChI Key

GTZCVFVGUGFEME-UHFFFAOYSA-K

SMILES

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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